Cas no 5883-81-8 (Ethanone, 1-phenyl-2-(phenylamino)-)

Ethanone, 1-phenyl-2-(phenylamino)- structure
5883-81-8 structure
Product Name:Ethanone, 1-phenyl-2-(phenylamino)-
CAS No:5883-81-8
MF:C14H13NO
MW:211.259123563766
CID:340720
PubChem ID:1132624
Update Time:2025-04-19

Ethanone, 1-phenyl-2-(phenylamino)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-phenyl-2-(phenylamino)-
    • 2-anilino-1-phenylethanone
    • 2-Anilinoacetophenone
    • DTXSID40360610
    • AKOS003241022
    • Oprea1_332584
    • SCHEMBL593746
    • 1-phenyl-2-(phenylamino)ethanone
    • 5883-81-8
    • EN300-761340
    • omega-anilinoacetophenone
    • BBFMQHFJAVOYJI-UHFFFAOYSA-N
    • phenacylaniline
    • FT-0778023
    • 1-phenyl-2-(phenylamino)ethan-1-one
    • Inchi: 1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2
    • InChI Key: BBFMQHFJAVOYJI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CNC1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.09979
  • Monoisotopic Mass: 211.099714g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1
  • LogP: 3.3

Ethanone, 1-phenyl-2-(phenylamino)- Pricemore >>

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